molecular formula C26H29N3O8 B554317 Z-Lys(Z)-OSu CAS No. 21160-83-8

Z-Lys(Z)-OSu

Cat. No.: B554317
CAS No.: 21160-83-8
M. Wt: 511.5 g/mol
InChI Key: LHOAUCZIIQFZMI-UHFFFAOYSA-N
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Description

Z-Lys(Z)-OSu, also known as Nα-benzyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a protected lysine derivative commonly used in peptide synthesis. The compound features two benzyloxycarbonyl (Z) protecting groups on the lysine side chain and an N-hydroxysuccinimide (OSu) ester, which facilitates the coupling of lysine to other amino acids or peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Lys(Z)-OSu typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Z-Lys(Z)-OSu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₂₆H₂₉N₃O₈
  • Molecular Weight : Approximately 477.51 g/mol
  • CAS Number : 21160-83-8

The compound features two benzyloxycarbonyl (Z) protecting groups on the lysine side chain and an N-hydroxysuccinimide (OSu) ester that facilitates coupling with other amino acids or peptides. This dual protection strategy enhances its stability during reactions while allowing selective activation of lysine residues.

Peptide Synthesis

Z-Lys(Z)-OSu is extensively utilized in the synthesis of peptides due to its ability to selectively protect lysine residues. The mechanism involves:

  • Formation of Amide Bonds : The N-hydroxysuccinimide ester group reacts with nucleophiles, such as amino groups on peptides, facilitating the formation of stable amide bonds.
  • Controlled Assembly : The benzyloxycarbonyl groups prevent unwanted side reactions, enabling precise and efficient peptide synthesis.

Synthetic Routes

The synthesis typically involves:

  • Protection of L-lysine using benzyloxycarbonyl chloride.
  • Activation with N-hydroxysuccinimide and coupling agents like dicyclohexylcarbodiimide (DCC) to form this compound.

Biological Research

In biological applications, this compound plays a crucial role in modifying proteins and peptides for various studies:

  • Protein-Protein Interactions : It enables researchers to investigate interactions between proteins by incorporating modified lysine residues.
  • Enzyme Mechanisms : The compound assists in elucidating the mechanisms of enzymes by allowing selective modification of active sites.

Pharmaceutical Applications

This compound is valuable in the pharmaceutical industry for developing peptide-based therapeutics:

  • Peptide Therapeutics : Its ability to selectively protect lysine residues makes it ideal for producing high-purity peptides used in drug formulations.
  • Diagnostic Agents : The compound is also employed in synthesizing diagnostic agents that target specific biomolecules.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

  • Peptide Design and Stability :
    • A study demonstrated that peptides synthesized using Z-Lys(Z)-OSu exhibited enhanced stability and biological activity compared to those synthesized without protective groups .
  • Histone Deacetylase Modulation :
    • Research indicates that this compound can interact with histone deacetylases (HDACs), influencing gene expression by altering acetylation states of histones, which is critical in cancer research.
  • Therapeutic Implications :
    • Investigations into the use of Z-Lys(Z)-OSu derivatives have shown potential therapeutic effects in modulating cellular processes related to gene regulation and signaling pathways .

Mechanism of Action

The mechanism of action of Z-Lys(Z)-OSu involves the formation of stable amide bonds with nucleophiles, such as amino groups on peptides or proteins. The N-hydroxysuccinimide ester group is highly reactive, facilitating the coupling reaction. The benzyloxycarbonyl protecting groups prevent unwanted side reactions during synthesis, ensuring the selective incorporation of lysine residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual benzyloxycarbonyl protection and the presence of an N-hydroxysuccinimide ester group, which makes it highly reactive and suitable for peptide coupling reactions. This combination of features allows for precise and efficient peptide synthesis, making it a valuable tool in chemical and biological research .

Biological Activity

Z-Lys(Z)-OSu, also known as Z-Lys(boc)-OSu, is a derivative of the amino acid lysine that plays a significant role in various biochemical and therapeutic applications. This compound is characterized by its unique protective groups and its ability to interact with biological systems, particularly in the context of peptide synthesis and histone deacetylase (HDAC) modulation.

Chemical Structure and Properties

  • Molecular Formula : C₂₆H₂₉N₃O₈
  • Molecular Weight : Approximately 477.51 g/mol
  • CAS Number : 21160-83-8

The structure of this compound includes:

  • A tert-butyloxycarbonyl (Boc) group protecting the alpha-amino group.
  • A benzyloxycarbonyl (Z) group protecting the epsilon-amino group.
  • An N-hydroxysuccinimide (OSu) ester, which serves as a reactive moiety facilitating amide bond formation during peptide synthesis.

Interaction with Histone Deacetylases (HDACs)

This compound exhibits significant biological activity through its interaction with HDACs. This interaction is crucial because HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. By modulating HDAC activity, this compound can influence gene expression and protein function, impacting various cellular processes such as:

  • Gene Regulation : Altering the acetylation status of histones can lead to changes in gene expression profiles.
  • Cellular Signaling : Modifications in protein acetylation can affect signaling pathways involved in cell growth and differentiation.

Therapeutic Implications

Research indicates that compounds like this compound could have therapeutic implications in diseases characterized by dysregulated acetylation, such as cancer. By inhibiting HDACs, this compound may promote a more open chromatin structure, facilitating gene expression associated with tumor suppression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar lysine derivatives:

Compound NameCAS NumberKey Features
N-Boc-Lysine34404-36-9Basic lysine derivative with Boc protection only
Z-Lys-OH34404-36-8Lysine derivative without OSu activation
Boc-Ala-OSu34404-36-7Alanine derivative featuring similar protective groups
Boc-Gly-OSu34404-36-6Glycine derivative with OSu activation

The dual protection strategy of this compound combined with its reactivity due to the OSu group makes it particularly effective for peptide synthesis while maintaining stability during reactions.

Case Studies and Research Findings

  • Histone Acetylation Studies : In vitro studies have demonstrated that this compound can effectively increase histone acetylation levels in cultured cells, leading to enhanced transcription of genes associated with cell cycle regulation and apoptosis .
  • Peptide Synthesis Applications : Research has shown that this compound is a valuable building block in solid-phase peptide synthesis (SPPS), enabling the efficient construction of peptides with specific sequences necessary for therapeutic applications .
  • Cancer Therapeutics : A study highlighted the potential of HDAC inhibitors, including derivatives like this compound, in treating various cancers by restoring normal gene expression patterns disrupted by aberrant acetylation .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,6-bis(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOAUCZIIQFZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21160-83-8
Record name NSC250409
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Z-Lys(Z)-OSu in the synthesis of the analgesic dipeptide derivatives?

A1: this compound acts as a protected and activated form of lysine. The protecting groups (Z) prevent unwanted side reactions, and the succinimide ester (OSu) makes the carboxyl group of lysine more reactive, enabling efficient peptide bond formation with the amino group of the tryptophan derivative. []

Q2: Why are protecting groups like "Z" necessary in peptide synthesis?

A2: Protecting groups are crucial in peptide synthesis to prevent unwanted reactions between reactive groups on the amino acids. In this case, the "Z" groups protect the amine groups of lysine. Without these protecting groups, the lysine could react at unwanted sites leading to a mixture of products instead of the desired dipeptide. []

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